molecular formula C11H13NO B3046894 3-methyl-N-phenylbut-2-enamide CAS No. 13209-80-8

3-methyl-N-phenylbut-2-enamide

Cat. No. B3046894
Key on ui cas rn: 13209-80-8
M. Wt: 175.23 g/mol
InChI Key: RINIQJLZLHTWKN-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

A mixture of 3-methyl-but-2-enoic acid (100 g, 1 mol) and SOCl2 (119 g, 1 mol) was heated at reflux for 3 h. The excess SOCl2 was removed under reduced pressure. CH2Cl2 (200 mL) was added followed by the addition of aniline (93 g, 1.0 mol) in Et3N (101 g, 1 mol) at 0° C. The mixture was stirred at room temperature for 1 h and quenched with HCl (5%, 150 mL). The aqueous layer was separated and extracted with CH2Cl2. The combined organic layers were washed with water (2×100 mL) and brine (100 mL), dried over Na2S O4 and concentrated to give 3-methyl-but-2-enoic acid phenylamide (120 g, 80%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Name
Quantity
101 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])=[CH:3][C:4](O)=[O:5].O=S(Cl)Cl.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CCN(CC)CC>>[C:13]1([NH:12][C:4](=[O:5])[CH:3]=[C:2]([CH3:7])[CH3:1])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(=CC(=O)O)C
Name
Quantity
119 g
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
93 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
101 g
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess SOCl2 was removed under reduced pressure
ADDITION
Type
ADDITION
Details
CH2Cl2 (200 mL) was added
CUSTOM
Type
CUSTOM
Details
quenched with HCl (5%, 150 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×100 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried over Na2S O4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(C=C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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